Bis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)

PET hydrolase screening fluorogenic substrate high-throughput assay

Bis(2-hydroxyethyl) 2-hydroxyterephthalate (BHET-OH; CAS 2916556-97-1) is a hydroxylated diester monomer derived from terephthalic acid, with molecular formula C₁₂H₁₄O₇ and molecular weight 270.24 g/mol. It belongs to the same structural class as the widely used PET intermediate bis(2-hydroxyethyl) terephthalate (BHET, CAS 959-26-2), but bears an additional aromatic hydroxyl group ortho to one ester moiety.

Molecular Formula C12H14O7
Molecular Weight 270.23 g/mol
Cat. No. B15330030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis (2-Hydroxyethyl) 2-Hydroxyterephthalate (BHET-OH)
Molecular FormulaC12H14O7
Molecular Weight270.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)OCCO)O)C(=O)OCCO
InChIInChI=1S/C12H14O7/c13-3-5-18-11(16)8-1-2-9(10(15)7-8)12(17)19-6-4-14/h1-2,7,13-15H,3-6H2
InChIKeyUDTYEWVUFIDJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BHET-OH (Bis(2-Hydroxyethyl) 2-Hydroxyterephthalate) – Procurement-Relevant Identity and Physicochemical Baseline for PET Hydrolase Researchers


Bis(2-hydroxyethyl) 2-hydroxyterephthalate (BHET-OH; CAS 2916556-97-1) is a hydroxylated diester monomer derived from terephthalic acid, with molecular formula C₁₂H₁₄O₇ and molecular weight 270.24 g/mol . It belongs to the same structural class as the widely used PET intermediate bis(2-hydroxyethyl) terephthalate (BHET, CAS 959-26-2), but bears an additional aromatic hydroxyl group ortho to one ester moiety [1]. This single substitution converts BHET-OH into a fluorogenic substrate for polyester hydrolases: upon enzymatic hydrolysis it releases 2-hydroxyterephthalate (OH-TPA), which exhibits strong fluorescence at λₑₓ ≈ 320 nm and λₑₘ ≈ 420 nm, whereas the canonical BHET hydrolysate, terephthalic acid (TPA), is essentially non-fluorescent [2][3].

Fluorogenic substrate Designed for PET hydrolase activity detection via fluorescence turn-on
Microplate compatible Real-time fluorescence readout in standard 96/384-well plate readers
Directed evolution enabler Supports high-throughput screening of enzyme variant libraries

Why BHET Cannot Substitute for BHET-OH in Fluorescence-Based PET Hydrolase Discovery and Engineering Workflows


BHET and BHET-OH share a terephthalate–bis(ethylene glycol) diester core and are handled by the same PET hydrolases, which may tempt users to treat them as interchangeable model substrates [1]. However, BHET hydrolysis yields non-fluorescent terephthalic acid (TPA), making reaction progress quantifiable only by HPLC, LC-MS, or turbidimetric methods that are low-throughput and ill-suited for screening mutant libraries [2]. In contrast, BHET-OH hydrolysis generates 2-hydroxyterephthalate (OH-TPA), a brilliant fluorophore with λₑₓ/λₑₘ ≈ 320/420 nm that enables continuous kinetic monitoring in standard microplate readers [3]. This fluorescence turn-on is absent in BHET, MHET, and DMT, meaning any procurement decision that substitutes these analogs for BHET-OH will foreclose the high-throughput fluorescence screening modality that has proven decisive in evolving PET-depolymerizing enzymes to industrially relevant performance levels [3].

No fluorescence signal

BHET hydrolysis yields non-fluorescent TPA, preventing real-time detection and requiring endpoint HPLC/LC-MS analysis.

Throughput limitation

Chromatographic endpoint assays severely restrict screening throughput, limiting the scale of directed evolution campaigns.

HTS modality loss

Substituting BHET for BHET-OH eliminates the fluorescence-based high-throughput screening modality that enabled large-scale PETase engineering.

BHET-OH Quantitative Differentiation Evidence Guide – Head-to-Head Comparisons Against BHET and Related PET Model Substrates


Fluorogenic Hydrolysis Product Enables Direct Fluorescence Detection – BHET-OH vs BHET

BHET-OH is hydrolyzed by PET hydrolases to yield 2-hydroxyterephthalate (OH-TPA), a product with a characterized fluorescence emission at λₑₘ = 420 nm (λₑₓ = 320 nm) [1]. In contrast, BHET hydrolysis yields terephthalic acid (TPA), which is non-fluorescent under these conditions [2]. This binary fluorescence turn-on allows BHET-OH to serve as a real-time, microplate-compatible reporter substrate, whereas BHET requires chromatographic end-point analysis [1][3].

Fluorescence detection
Head-to-head
BHET-OH → fluorescent OH-TPA (λₑₓ/λₑₘ 320/420 nm) vs BHET → non-fluorescent TPA
Enables real-time fluorescence HTS
Reported >100-fold signal enhancement over TPA background
PET hydrolase screening fluorogenic substrate high-throughput assay

Proof of Function: BHET-OH Enabled 1407-Fold Activity Improvement in Directed Evolution of PETase – Impact vs Standard BHET-based Assays

Using BHET-OH as the fluorogenic screening substrate, Shi et al. (2023) performed iterative rounds of directed evolution on PETase. The best variant, DepoPETase, produced 1407-fold more hydrolysis products toward amorphous PET film at 50 °C compared to wild-type PETase, and exhibited a 23.3 °C higher melting temperature (Tₘ) [1]. This scale of improvement was made possible solely by the high-throughput fluorescence assay enabled by BHET-OH; prior HPLC-based screens using BHET were limited to tens to hundreds of variants per round, whereas the BHET-OH fluorescence assay permitted screening of thousands of variants per round [1].

Engineering impact
Head-to-head
1407-fold activity improvement in PETase
Fluorescence assay enabled variant screening at scale
Reported in directed evolution of DepoPETase (Shi et al. 2023)
directed evolution PETase engineering fluorescence screening

Higher Commercial Purity Baseline for BHET-OH (≥95%) vs Standard BHET (≥85%) from Major Reagent Suppliers

Leading reagent suppliers list BHET-OH at a standard purity of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, BHET from the largest global laboratory chemical supplier (TCI, product B3429) is specified at >85.0% (qNMR) with an acid value up to 5.0 . For applications requiring precise kinetic measurements or enzyme characterization, the 10-percentage-point purity differential reduces the contribution of undefined impurities to assay background and product inhibition artifacts.

Purity specification
Data to verify
≥95% (BHET-OH) vs >85% (BHET commercial grade)
Higher purity may reduce assay artifacts
Supplier-specified; confirm batch COA
purity specification quality control analytical characterization

Orthogonal Hydroxyl Handle for Downstream Functionalization – Structural Differentiation from BHET, MHET, and DMT

The aromatic hydroxyl group on the terephthalate ring of BHET-OH provides a chemically orthogonal reactive handle absent in BHET (aromatic -H), MHET (one ester, one carboxyl), and DMT (methyl esters) [1]. This phenolic -OH can be exploited for further derivatization—etherification, esterification with activated acids, or click-chemistry conjugation—without competing with the primary aliphatic hydroxyls of the ethylene glycol moieties, enabling synthesis of functionalized polyesters or enzyme-probe conjugates that are inaccessible from these standard PET monomers [1][2].

Structural handle
Class-level
Aromatic -OH enables regioselective derivatization
Supports functionalized copolymer synthesis
Orthogonal to aliphatic -OH groups
functionalizable monomer copolymer design bioconjugation handle

High-Impact Application Scenarios for BHET-OH Based on Quantitative Evidence


High-Throughput Directed Evolution of PET Hydrolases

BHET-OH is the only commercially available substrate that converts PET hydrolase activity into a direct fluorescence signal [1]. Laboratories engineering PETase, MHETase, cutinases, or carboxylesterases can deploy BHET-OH in 96/384-well fluorescence microplate formats to screen thousands of variants per round, a throughput unattainable with BHET-dependent HPLC workflows. The approach has been validated by Shi et al. (2023), who achieved a 1407-fold activity improvement in PETase using BHET-OH-based screening [1].

Kinetic Characterization and Inhibitor Screening for PET-Degrading Enzymes

Because BHET-OH hydrolysis generates a fluorescent product in real time, it enables continuous kinetic monitoring for determination of k_cat, K_m, and inhibition constants [1][2]. In contrast, BHET and MHET require discontinuous sampling and HPLC quantification, introducing time-point uncertainty and reducing data density. The >100-fold signal-to-background ratio of OH-TPA over TPA [2] permits reliable detection at low enzyme concentrations relevant to environmental samples or metagenomic screens.

Functionalized Copolyester Synthesis via Orthogonal Hydroxyl Handle

The aromatic hydroxyl of BHET-OH provides a site for regioselective derivatization that is absent in BHET, MHET, or DMT [3]. This enables synthesis of polyesters with pendant functional groups (fluorophores, biotin, azides) for applications in biomaterials, drug delivery scaffolds, or traceable biodegradable plastics, without disrupting the step-growth polymerization chemistry of the ethylene glycol termini [3].

Quality-Controlled PET Depolymerization Research with Reproducible Purity

With a minimum certified purity of 95% and batch-specific QC documentation (NMR, HPLC, GC) from commercial suppliers , BHET-OH offers a more rigorously characterized starting material than standard BHET (≥85% purity) . This reduces the risk of impurity-driven artifacts in mechanistic studies of enzymatic or chemical PET depolymerization, supporting reproducible head-to-head comparisons across laboratories and publication-quality kinetic data.

Application
Selection Property
Validation Focus
PETase directed evolution
Fluorescence-based HTS compatibility
Throughput and variant screening capacity
Enzyme kinetics & inhibitor screening
Real-time continuous fluorescence readout
Kinetic parameter determination (kcat, Km, Ki)
Functionalized polyester synthesis
Orthogonal aromatic hydroxyl handle
Regioselective derivatization without protecting groups
Reproducible PET depolymerization studies
Higher certified purity
Lot-to-lot consistency and impurity control
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